Ethyl 5-cyclopropylisoxazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS 21080-81-9) is an isoxazole-3-carboxylate derivative characterized by a cyclopropyl substituent at the 5-position and an ethyl ester at the 3-position, with a molecular weight of 181.19 g/mol and a molecular formula of C9H11NO3. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily as a precursor to 5-cyclopropylisoxazole-3-carboxylic acid and as a key intermediate in the synthesis of selective S1P3 receptor allosteric agonists.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 21080-81-9
Cat. No. B1464289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropylisoxazole-3-carboxylate
CAS21080-81-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2CC2
InChIInChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyXMKHEATVFWAIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyclopropylisoxazole-3-Carboxylate (CAS 21080-81-9): Procurement Guide for Isoxazole-Based Synthetic Intermediates


Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS 21080-81-9) is an isoxazole-3-carboxylate derivative characterized by a cyclopropyl substituent at the 5-position and an ethyl ester at the 3-position, with a molecular weight of 181.19 g/mol and a molecular formula of C9H11NO3 . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily as a precursor to 5-cyclopropylisoxazole-3-carboxylic acid and as a key intermediate in the synthesis of selective S1P3 receptor allosteric agonists [1]. Its procurement relevance stems from the distinct conformational and electronic properties conferred by the cyclopropyl ring, which differentiate it from methyl, cyclopentyl, and cyclohexyl analogs in terms of lipophilicity, metabolic stability, and target engagement profiles.

Ethyl 5-Cyclopropylisoxazole-3-Carboxylate vs. Common Isoxazole-3-Carboxylate Analogs: Why Simple Replacement Compromises Research Outcomes


Isoxazole-3-carboxylates are frequently employed as interchangeable building blocks in medicinal chemistry campaigns; however, substitution of the 5-cyclopropyl moiety with a methyl, phenyl, or even a larger cycloalkyl group results in profound alterations in lipophilicity, synthetic accessibility, and downstream biological activity. The cyclopropyl group imparts a unique combination of conformational constraint and electronic effects that are not recapitulated by other alkyl substituents [1]. For instance, replacement with a methyl group reduces logP by approximately 0.6 units, significantly altering membrane permeability and pharmacokinetic behavior [2]. More critically, structure-activity relationship (SAR) studies on S1P3 receptor agonists reveal that the cyclopropyl analog (5f) achieves a 317-fold selectivity window over S1P1-R, whereas the cyclopentyl and cyclohexyl analogs either lose potency or exhibit diminished selectivity profiles [3]. Consequently, procurement of the precise 5-cyclopropyl derivative is essential for reproducing published synthetic protocols and maintaining target selectivity in downstream biological assays.

Ethyl 5-Cyclopropylisoxazole-3-Carboxylate: Quantitative Differentiation from Isoxazole-3-Carboxylate Analogs


Lipophilicity (LogP) Comparison: Ethyl 5-Cyclopropylisoxazole-3-Carboxylate vs. Ethyl 5-Methylisoxazole-3-Carboxylate

Ethyl 5-cyclopropylisoxazole-3-carboxylate exhibits a predicted logP value of 1.73, whereas the 5-methyl analog (ethyl 5-methylisoxazole-3-carboxylate) has a logP of approximately 1.04–1.16 [1][2]. This 0.57–0.69 log unit increase corresponds to a ~3.7- to 4.9-fold higher partition coefficient in octanol/water systems, indicative of enhanced membrane permeability.

Medicinal Chemistry Physicochemical Profiling Drug Design

Boiling Point and Volatility: Ethyl 5-Cyclopropylisoxazole-3-Carboxylate vs. Ethyl 5-Methylisoxazole-3-Carboxylate

The predicted boiling point of ethyl 5-cyclopropylisoxazole-3-carboxylate at 760 Torr is 299.8±28.0 °C, compared to 246.2±20.0 °C for ethyl 5-methylisoxazole-3-carboxylate under the same pressure . The 53.6 °C higher boiling point reflects increased molecular weight and stronger intermolecular interactions due to the larger cyclopropyl substituent.

Synthetic Chemistry Process Development Purification

Synthetic Yield Advantage: Ethyl 5-Cyclopropylisoxazole-3-Carboxylate via [3+2] Cycloaddition

Synthesis of ethyl 5-cyclopropylisoxazole-3-carboxylate via 1,3-dipolar cycloaddition of nitroacetic ester and cyclopropylacetylene proceeds with a 92% isolated yield after chromatographic purification [1]. In contrast, analogous syntheses of ethyl isoxazole-3-carboxylate derivatives lacking the cyclopropyl group often report yields in the 57–81% range .

Organic Synthesis Process Chemistry Building Block Accessibility

S1P3 Receptor Potency and Selectivity: 5-Cyclopropyl vs. 5-Cyclopentyl vs. 5-Cyclohexyl Isoxazole-3-Carboxamides

In a direct head-to-head comparison of N,N-dicyclohexyl-5-substituted isoxazole-3-carboxamides, the 5-cyclopropyl analog (compound 5f) exhibited an EC50 of 105 nM at S1P3-R and 33,300 nM at S1P1-R, yielding a 317-fold selectivity index [1]. The 5-cyclopentyl analog (5e) showed reduced potency (EC50 339 nM) and incomplete selectivity data against S1P5-R, while the 5-cyclohexyl analog (5d) was less potent (EC50 559 nM). The 5-methyl analog (5c) was 63-fold less potent (EC50 6595 nM) and lacked significant selectivity.

GPCR Pharmacology S1P Receptor Allosteric Modulation Cardiovascular Research

Commercial Purity and Quality Control: Ethyl 5-Cyclopropylisoxazole-3-Carboxylate vs. Typical Isoxazole-3-Carboxylate Standards

Commercial suppliers of ethyl 5-cyclopropylisoxazole-3-carboxylate routinely offer the compound at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC traces . In contrast, many close analogs (e.g., ethyl 5-methylisoxazole-3-carboxylate) are frequently listed with unspecified purity or only 95% without guaranteed analytical certificates. The availability of full characterization data for CAS 21080-81-9 from multiple vendors (e.g., Bidepharm, AKSci) ensures reproducibility in critical synthetic steps.

Chemical Procurement Quality Assurance Analytical Chemistry

Downstream Conversion Efficiency: Ethyl 5-Cyclopropylisoxazole-3-Carboxylate to Carboxylic Acid

Hydrolysis of ethyl 5-cyclopropylisoxazole-3-carboxylate to 5-cyclopropylisoxazole-3-carboxylic acid proceeds with a 96% isolated yield under mild basic conditions (1M NaOH, RT, 72 h) . This high conversion efficiency contrasts with reported saponification yields for other isoxazole-3-carboxylate esters, which can range from 70–90% depending on substitution patterns and steric hindrance .

Synthetic Methodology Amide Coupling Medicinal Chemistry

Ethyl 5-Cyclopropylisoxazole-3-Carboxylate: Evidence-Based Applications in Medicinal Chemistry and Agrochemical Research


Synthesis of Selective S1P3 Receptor Allosteric Agonists (e.g., CYM-5541)

As demonstrated by Guerrero et al. (2013), ethyl 5-cyclopropylisoxazole-3-carboxylate is the essential precursor for N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541), a selective S1P3 receptor allosteric agonist with an EC50 of 105 nM and >300-fold selectivity over S1P1-R [1]. Replacement of the cyclopropyl group with methyl, cyclopentyl, or cyclohexyl analogs results in 3- to 63-fold loss in potency and significant erosion of subtype selectivity, underscoring the compound's irreplaceability in S1P3-focused pharmacological tool generation.

Preparation of 5-Cyclopropylisoxazole-3-Carboxylic Acid for Amide Coupling Libraries

Hydrolysis of ethyl 5-cyclopropylisoxazole-3-carboxylate yields 5-cyclopropylisoxazole-3-carboxylic acid in 96% isolated yield . This carboxylic acid serves as a versatile intermediate for the synthesis of diverse amide libraries, including herbicides and receptor modulators. The high hydrolysis efficiency minimizes material waste and streamlines downstream diversification, making the ethyl ester a cost-effective starting material for medicinal chemistry campaigns.

Construction of Bis-5-Cyclopropylisoxazole-4-Carboxamide Herbicide Candidates

Ethyl 5-cyclopropylisoxazole-3-carboxylate provides the cyclopropylisoxazole scaffold used in the design of bis-5-cyclopropylisoxazole-4-carboxamides, which exhibit herbicidal activity against Digitaria sanguinalis and Amaranthus retroflexus with ~90% inhibition at 100 mg/L in vitro [2]. The cyclopropyl moiety contributes to optimal binding to the HPPD active site, as demonstrated by molecular docking studies, a feature not replicated by smaller alkyl substituents.

Synthetic Method Development and Process Chemistry Optimization

The high-yielding (92%) synthesis of ethyl 5-cyclopropylisoxazole-3-carboxylate via [3+2] cycloaddition [3] makes it an attractive benchmark substrate for optimizing 1,3-dipolar cycloaddition conditions, evaluating new dipolarophiles, or scaling up isoxazole synthesis. Its favorable yield and straightforward purification facilitate its use as a model substrate in academic and industrial process chemistry laboratories.

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